REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([O:20]C)=[O:19].[OH-].[Na+]>O.C(O)(=O)C>[CH3:22][N:2]([CH3:1])[C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([OH:20])=[O:19] |f:1.2|
|
Name
|
methyl 2-dimethylamino-3-benzoylphenylacetate
|
Quantity
|
1.85 mmol
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 500 mg
|
Type
|
FILTRATION
|
Details
|
The cooled filtered
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed could not
|
Type
|
CUSTOM
|
Details
|
be recrystallized
|
Type
|
DISSOLUTION
|
Details
|
was therefore dissolved in benzene
|
Type
|
WASH
|
Details
|
The column was eluted with benzene-acetone
|
Type
|
CUSTOM
|
Details
|
to give 300 mg
|
Type
|
CUSTOM
|
Details
|
of product which melted at 144°-146° C. after recrystallization from benzene-isooctane
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |